molecular formula C16H23ClN2O B4401925 1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride

1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride

Cat. No.: B4401925
M. Wt: 294.82 g/mol
InChI Key: VFIBWCKYIWGSBY-UHFFFAOYSA-N
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Description

1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms. This compound is known for its potential therapeutic applications due to its unique chemical structure, which allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride typically involves the reaction of 3-tert-butylphenol with 1-bromo-3-chloropropane to form 3-(3-tert-butylphenoxy)propyl bromide. This intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole or phenoxy derivatives.

Scientific Research Applications

1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

    1-[3-(4-tert-Butylphenoxy)propyl]imidazole: Similar structure but with a different position of the tert-butyl group.

    1-piperidin-3-yl 1H-benzo[d]imidazole hydrochloride: Contains a benzoimidazole ring instead of an imidazole ring.

Uniqueness: 1-[3-(3-Tert-butylphenoxy)propyl]imidazole;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

1-[3-(3-tert-butylphenoxy)propyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O.ClH/c1-16(2,3)14-6-4-7-15(12-14)19-11-5-9-18-10-8-17-13-18;/h4,6-8,10,12-13H,5,9,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIBWCKYIWGSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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